![molecular formula C9H6BrFO2 B132290 4-Bromo-2-fluorocinnamic acid CAS No. 149947-19-3](/img/structure/B132290.png)
4-Bromo-2-fluorocinnamic acid
Overview
Description
4-Bromo-2-fluorocinnamic acid is a chemical compound with the linear formula BrC6H3(F)CH=CHCO2H . It has a molecular weight of 245.05 . This compound is typically available in solid form .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-fluorocinnamic acid consists of a cinnamic acid core with bromine and fluorine substituents on the phenyl ring . The exact positions of these substituents can be determined from the compound’s IUPAC name .Physical And Chemical Properties Analysis
4-Bromo-2-fluorocinnamic acid is a solid compound . It has a molecular weight of 245.05 . More detailed physical and chemical properties like melting point, boiling point, density, etc., are not available in the retrieved information .Scientific Research Applications
- Cross-Coupling Reactions : 4-Bromo-2-fluorocinnamic acid serves as a valuable building block in palladium-catalyzed cross-coupling reactions. It can be coupled with various aryl boronic acids to synthesize biaryl intermediates, which are essential in drug discovery and development .
Organic Synthesis and Medicinal Chemistry
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a biochemical used for proteomics research
Biochemical Pathways
Given its use in proteomics research , it may influence protein-related pathways
Result of Action
As a biochemical used in proteomics research , it may have effects on protein structures or functions, but specific details are currently lacking.
properties
IUPAC Name |
(E)-3-(4-bromo-2-fluorophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJGKQYKYNDYMU-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluorocinnamic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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